An In-depth Technical Guide to the Synthesis and Characterization of N-Methyl-6-nitrobenzo[d]thiazol-2-amine
An In-depth Technical Guide to the Synthesis and Characterization of N-Methyl-6-nitrobenzo[d]thiazol-2-amine
Introduction
N-Methyl-6-nitrobenzo[d]thiazol-2-amine is a heterocyclic compound of significant interest within the realms of medicinal chemistry and materials science. The benzothiazole scaffold is a well-recognized pharmacophore present in a variety of biologically active molecules, exhibiting a broad spectrum of activities. The introduction of a nitro group at the 6-position and an N-methyl group on the 2-amino substituent can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, potentially leading to enhanced potency and selectivity for various biological targets. This guide provides a comprehensive overview of a robust synthetic route to N-Methyl-6-nitrobenzo[d]thiazol-2-amine and the analytical techniques for its thorough characterization.
Synthetic Strategy: A Two-Step Approach
A direct and selective synthesis of N-Methyl-6-nitrobenzo[d]thiazol-2-amine is not prominently documented. Therefore, a logical and efficient two-step synthetic pathway is proposed. This strategy involves the initial synthesis of the key intermediate, 2-amino-6-nitrobenzothiazole, followed by the selective N-methylation of the exocyclic amino group.
Figure 1: Proposed two-step synthesis workflow for N-Methyl-6-nitrobenzo[d]thiazol-2-amine.
Part 1: Synthesis of 2-Amino-6-nitrobenzothiazole
The synthesis of the 2-amino-6-nitrobenzothiazole intermediate is a critical first step. A reliable method involves the nitration of 2-aminobenzothiazole. To achieve regioselective nitration at the 6-position and prevent undesired side reactions, the exocyclic amino group is first protected via acetylation.
Experimental Protocol:
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Acetylation of 2-Aminobenzothiazole:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzothiazole (1 equivalent) in glacial acetic acid.
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Slowly add acetic anhydride (1.1 equivalents) to the solution.
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Heat the reaction mixture at reflux for 2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
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Collect the precipitated 2-acetylaminobenzothiazole by filtration, wash with water until neutral, and dry.
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Nitration of 2-Acetylaminobenzothiazole:
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To a flask containing concentrated sulfuric acid, cooled in an ice-salt bath, slowly add the dried 2-acetylaminobenzothiazole with stirring, maintaining the temperature below 10°C.
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Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
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Add the nitrating mixture dropwise to the solution of 2-acetylaminobenzothiazole, ensuring the temperature does not exceed 10°C.
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After the addition is complete, continue stirring at low temperature for 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Collect the precipitated 2-acetylamino-6-nitrobenzothiazole by filtration and wash thoroughly with cold water.
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Hydrolysis of 2-Acetylamino-6-nitrobenzothiazole:
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Suspend the crude 2-acetylamino-6-nitrobenzothiazole in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide).
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Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
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Cool the reaction mixture and neutralize with a suitable acid (e.g., hydrochloric acid).
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Collect the precipitated 2-amino-6-nitrobenzothiazole by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.[1]
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Part 2: N-Methylation of 2-Amino-6-nitrobenzothiazole
The final step is the selective methylation of the exocyclic amino group of 2-amino-6-nitrobenzothiazole. A common and effective method for N-methylation of aromatic amines is the use of dimethyl sulfate in the presence of a base.
Experimental Protocol:
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N-Methylation Reaction:
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In a three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, suspend 2-amino-6-nitrobenzothiazole (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF).
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Add a mild base, such as anhydrous potassium carbonate (K2CO3) (1.5-2 equivalents), to the suspension.
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Heat the mixture to a gentle reflux.
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Slowly add dimethyl sulfate (1.1 equivalents) dropwise from the dropping funnel.
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Continue refluxing the reaction mixture for several hours, monitoring the progress by TLC.
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If the reaction is incomplete, an additional portion of dimethyl sulfate and base may be added.
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Work-up and Purification:
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After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic impurities.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure N-Methyl-6-nitrobenzo[d]thiazol-2-amine.
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Characterization of N-Methyl-6-nitrobenzo[d]thiazol-2-amine
A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following spectroscopic and analytical techniques are recommended.
Figure 2: Workflow for the characterization of N-Methyl-6-nitrobenzo[d]thiazol-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Table 1: Expected ¹H NMR Spectral Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H (H4, H5, H7) | 7.5 - 8.5 | m | - |
| NH | 5.0 - 6.0 | br s | - |
| N-CH₃ | ~3.0 | s | - |
Table 2: Expected ¹³C NMR Spectral Data
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C=N (C2) | 165 - 175 |
| Aromatic C-NO₂ (C6) | 140 - 150 |
| Other Aromatic C | 110 - 140 |
| N-CH₃ | 25 - 35 |
Note: The exact chemical shifts may vary depending on the solvent used for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Table 3: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M]⁺ (Molecular Ion) | ~209.03 |
| [M+H]⁺ (Protonated Molecule) | ~210.04 |
Note: High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Expected FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch (thiazole) | 1600 - 1650 |
| N-O Stretch (nitro group) | 1500 - 1550 (asymmetric)1300 - 1370 (symmetric) |
| C-N Stretch | 1250 - 1350 |
| C-S Stretch | 600 - 800 |
Conclusion
This technical guide outlines a feasible and robust two-step synthetic route for the preparation of N-Methyl-6-nitrobenzo[d]thiazol-2-amine, a compound with potential applications in drug discovery and materials science. The detailed protocols for synthesis and purification, along with the comprehensive guide to its characterization using modern analytical techniques, provide researchers and scientists with the necessary information to produce and validate this important molecule. The provided spectral data predictions serve as a valuable reference for the successful identification and confirmation of the target compound.
References
- Navigating the Mass Spectral Landscape of Benzothiazoles: A Comparative Guide - Benchchem.
- Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity - RJPBCS.
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks.
- Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed.
- 2-Amino-6-nitrobenzothiazole | 6285-57-0 - ChemicalBook.
- 2-Amino-6-Nitro Benzothiazole - ChemBK.
- US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents.
- EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents.
- 13 C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives - ResearchGate.
- Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed.
- FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
- Benzothiazole and Derivatives by LC-MS-MS - MAC-MOD Analytical.
- "validating the synthesis of benzothiazole derivatives through spectroscopic methods" - Benchchem.
- Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - MDPI.
- A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). - ResearchGate.
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PubMed Central.
- Theoretical FT-IR spectrum of benzothiazole. | Download Scientific Diagram - ResearchGate.
- Synthesis, Characterization and Biological Activity of benzothiazole Complexes.
- Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole | The Journal of Organic Chemistry - ACS Publications.
- 132509-67-2|N-Methyl-6-nitrobenzo[d]thiazol-2-amine - BLDpharm.
- 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - ResearchGate.
- (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES - ResearchGate.
- 6-Nitrobenzo[d]thiazol-2-amine | CAS#:6285-57-0 | Chemsrc.
- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.
- Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed.
- 2-Aminobenzothiazole - Wikipedia.
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC - PubMed Central.
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega - ACS Publications.
- Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives - Der Pharma Chemica.
